molecular formula C21H20N6O4S2 B2642629 N-(3,5-dimethylphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 534596-75-3

N-(3,5-dimethylphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2642629
CAS No.: 534596-75-3
M. Wt: 484.55
InChI Key: YQWHRVOMMIZUNA-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heterocyclic system known for its pharmacological relevance. Key structural elements include:

  • A 3,5-dimethylphenyl group attached via an acetamide linkage at the 2-position.
  • A thioether bridge at the 6-position, linking the core to the acetamide moiety.

The synthesis likely involves alkylation of a thiopyrimidine intermediate followed by functionalization, as seen in analogous protocols for thioacetamide derivatives .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S2/c1-12-7-13(2)9-14(8-12)24-18(28)11-32-21-25-19-17(20(29)26-21)10-23-27(19)15-3-5-16(6-4-15)33(22,30)31/h3-10H,11H2,1-2H3,(H,24,28)(H2,22,30,31)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWHRVOMMIZUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, commonly referred to as compound 534596-75-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Aromatic rings : Contribute to its interaction with biological targets.
  • Thioacetamide : Imparts unique reactivity and potential for enzyme inhibition.
  • Pyrazolo[3,4-d]pyrimidine moiety : Associated with various biological activities including anti-inflammatory and anticancer properties.

Structural Formula

N 3 5 dimethylphenyl 2 4 oxo 1 4 sulfamoylphenyl 4 5 dihydro 1H pyrazolo 3 4 d pyrimidin 6 yl thio acetamide\text{N 3 5 dimethylphenyl 2 4 oxo 1 4 sulfamoylphenyl 4 5 dihydro 1H pyrazolo 3 4 d pyrimidin 6 yl thio acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory pathways.
  • Receptor Binding : It may interact with specific receptors involved in cellular signaling, leading to altered physiological responses.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in various in vitro models:

  • Anti-inflammatory Activity : In RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), the compound demonstrated significant inhibition of nitric oxide production, comparable to known inhibitors like 1400 W. This suggests a strong anti-inflammatory profile through the modulation of iNOS expression .
CompoundIC50 (µM)Effect
N-(3,5-dimethylphenyl)-2...0.39Significant inhibition of NO production
1400 W-Positive control

In Vivo Studies

While in vitro results are promising, further research is needed to explore the in vivo efficacy and safety profiles. Preliminary studies indicate potential therapeutic effects in animal models for inflammatory diseases.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrazolo derivatives, compounds similar to N-(3,5-dimethylphenyl)-2... were evaluated for their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. The results indicated that these compounds could serve as effective anti-inflammatory agents by targeting iNOS and COX pathways .

Case Study 2: Anticancer Potential

Another investigation highlighted the anticancer properties of related pyrazolo compounds. These derivatives were found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

The biological applications of N-(3,5-dimethylphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide include:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial targets in inflammation and pain management .

Medicine

This compound is being explored for its therapeutic potential in treating various conditions:

  • Anti-inflammatory Properties : Research indicates that compounds similar to this one may exhibit anti-inflammatory effects by inhibiting COX enzymes . Such properties make it a candidate for developing new anti-inflammatory drugs.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of various compounds on COX-II activity, this compound was found to significantly reduce enzyme activity compared to control groups. This suggests its potential as an anti-inflammatory agent.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related compounds showed promising results against Gram-positive bacteria. The structural features of this compound could be crucial in developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Thioacetamide Moieties

a) 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
  • Core Structure : Pyrimidin-4-one with a thioacetamide group at position 2.
  • Key Differences :
    • Substituents: Lacks the pyrazolo fusion and sulfamoylphenyl group present in the target compound.
    • Synthesis: Alkylation of thiopyrimidines using sodium methylate and chloroacetamides, a method applicable to the target compound’s synthesis .
  • Bioactivity : Similar thioether-linked pyrimidines are explored for antimicrobial and antitumor activity, though specific data for this analog are unspecified.
b) Carboxamide Derivatives (EP 4 374 877 A2)
  • Core Structure : Pyrrolo[1,2-b]pyridazine or pyridazine-carboxamide.
  • Key Differences: Heterocycle: Pyrrolo-pyridazine vs. pyrazolo-pyrimidine. Substituents: Trifluoromethyl, morpholine-ethoxy, and cyano groups, which may confer distinct pharmacokinetic profiles .
  • Pharmacological Relevance : These compounds target inflammatory or oncogenic pathways, suggesting the target compound’s sulfamoyl group could enhance similar applications.
c) Triazine-Pyrrolidinone Hybrid ()
  • Core Structure : Triazine ring with a pyrrolidin-1-yl substituent.
  • Key Differences: Heterocycle: Triazine vs. pyrazolo-pyrimidine. Functional Groups: Multiple dimethylamino-benzylidene groups, which may alter electronic properties and solubility compared to the target compound’s sulfamoylphenyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-[(Pyrimidinyl)thio]-N-acetamide EP 4 374 877 Carboxamide
Solubility Enhanced by sulfamoyl group Moderate (methyl/phenyl substituents) Low (trifluoromethyl)
Metabolic Stability Thioether may reduce oxidation Ether linkages improve stability Morpholine group enhances
Bioavailability Likely moderate Variable (depends on substituents) Low due to lipophilic groups

Q & A

Q. What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example, refluxing intermediates with sodium acetate in ethanol under controlled conditions (e.g., 30 minutes at 80°C) is critical for achieving high yields (85%) in analogous pyrimidine-thioacetamide derivatives . Thioether formation via mercapto intermediates, as seen in related compounds, requires strict anhydrous conditions to prevent oxidation .

Q. Which spectroscopic and analytical techniques reliably characterize this compound’s purity and structure?

  • 1H NMR : Peaks at δ 10.10 ppm (NHCO) and δ 2.19 ppm (CH3) confirm acetamide and dimethylphenyl groups .
  • LC-MS : A molecular ion peak at m/z 376.0 [M+H]+ validates the molecular weight in structurally similar derivatives .
  • Elemental Analysis : Discrepancies ≤0.07% between calculated and observed values (e.g., C: 45.29% vs. 45.36%) indicate acceptable purity thresholds .

Q. What solvent systems are effective for recrystallization to ensure high purity?

Ethanol-dioxane mixtures (1:2 ratio) are widely used for recrystallizing pyrimidine derivatives, yielding pale orange crystals with sharp melting points (e.g., 221–224°C) . Polar aprotic solvents like DMSO-d6 are preferred for NMR sample preparation due to compound solubility .

Advanced Research Questions

Q. How can researchers optimize synthesis yields when scaling up reactions, particularly with conflicting yield data?

Implement Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, reaction time). For instance, flow-chemistry approaches improve reproducibility in continuous processes, as demonstrated in diphenyldiazomethane synthesis . Statistical modeling (e.g., response surface methodology) resolves contradictions by identifying dominant variables affecting yields .

Q. What strategies address discrepancies between calculated and observed elemental analysis data?

Minor deviations (e.g., S: 9.30% found vs. 9.32% calculated) may arise from hygroscopic intermediates or incomplete combustion. Purification steps like column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization reduce impurities. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How can structural modifications enhance aqueous solubility for in vitro assays without compromising activity?

Introduce hydrophilic groups (e.g., carboxylic acids) at non-critical positions, as shown in compound 8 (m/z 376.0 [M+H]+), which improved solubility via a sulfonic acid side chain . Alternatively, use co-solvents (DMSO:PBS mixtures) at ≤0.1% v/v to maintain biocompatibility .

Q. What methodologies resolve contradictory biological activity data in structurally analogous compounds?

Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., sulfamoyl vs. cyano groups) and evaluating cytotoxicity profiles. For example, replacing a chlorophenyl group with a trifluoromethyl moiety in patent derivatives increased target binding affinity by 15-fold . Validate mechanisms using X-ray crystallography or molecular docking .

Q. How can researchers design robust synthetic routes for incorporating sulfone or phosphonate moieties?

Utilize Mitsunobu reactions or palladium-catalyzed cross-couplings for introducing sulfonamide groups. A patent application highlights the use of morpholine-ethoxy intermediates to enhance metabolic stability in vivo . Optimize protecting groups (e.g., tert-butyloxycarbonyl) to prevent side reactions during sulfamoylation .

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